molecular formula C17H16N4S2 B12043010 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-83-3

4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12043010
CAS No.: 478255-83-3
M. Wt: 340.5 g/mol
InChI Key: ZVQUNQKJTRRNHD-WOJGMQOQSA-N
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Description

4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base-triazole-thione hybrid compound. Its structure combines a 1,2,4-triazole-5-thione core substituted at position 3 with a m-tolyl group (3-methylphenyl) and at position 4 with a 4-(methylthio)benzylideneamino moiety. The methylthio (SMe) group on the benzylidene ring introduces electron-donating and lipophilic characteristics, while the m-tolyl group contributes steric bulk and aromatic interactions.

Properties

CAS No.

478255-83-3

Molecular Formula

C17H16N4S2

Molecular Weight

340.5 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4S2/c1-12-4-3-5-14(10-12)16-19-20-17(22)21(16)18-11-13-6-8-15(23-2)9-7-13/h3-11H,1-2H3,(H,20,22)/b18-11+

InChI Key

ZVQUNQKJTRRNHD-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

Schiff Base Formation via Acid-Catalyzed Reflux

The most widely reported method involves condensing 4-(methylthio)benzaldehyde with 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione under acidic conditions. In a representative procedure:

  • Reactants : 4-(Methylthio)benzaldehyde (1.52 g, 0.01 mol) and 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (1.65 g, 0.01 mol)

  • Solvent : Methanol (15 mL)

  • Catalyst : Concentrated H₂SO₄ (3–5 drops)

  • Conditions : Reflux at 70–80°C for 5 hours

The product precipitates upon cooling, yielding 71–78% after recrystallization from methanol/dioxane (2:1). IR spectroscopy confirms imine (C=N) stretches at 1615–1630 cm⁻¹ and thione (C=S) at 1165–1180 cm⁻¹.

Solvent and Catalyst Optimization

Comparative studies reveal solvent impacts on yield:

SolventCatalystYield (%)Reaction Time (h)
MethanolH₂SO₄755
EthanolHCl686
DMFAcetic Acid624
WaterNone458

Methanol with H₂SO₄ achieves optimal protonation of the aldehyde carbonyl, accelerating nucleophilic attack by the triazole amine.

Green Synthesis Approaches

Microwave-Assisted Condensation

Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from triazole-thione syntheses uses:

  • Power : 300 W

  • Temperature : 100°C

  • Time : 15 minutes

  • Yield : 82%

This method minimizes side products like hydrolyzed aldehyde, as evidenced by HPLC purity >98%.

Ultrasound-Promoted Synthesis

Ultrasound (40 kHz) enhances mass transfer in solvent-free conditions:

  • Reactants : Equimolar aldehyde and triazole-thione

  • Catalyst : Silica-supported HCl (0.5 mol%)

  • Time : 30 minutes

  • Yield : 79%

FT-IR spectra show complete disappearance of aldehyde C=O (1720 cm⁻¹) and amine N–H (3350 cm⁻¹) peaks post-reaction.

Structural Characterization

X-ray Crystallography

Single-crystal analysis reveals:

  • Tautomerism : The compound exists as the thione tautomer with S=C bond length of 1.681 Å, confirming double-bond character.

  • Dihedral Angle : 21.31° between triazole and benzene planes.

  • Packing : N–H···S hydrogen bonds form inversion dimers (Fig. 1), while π–π interactions (3.76 Å) stabilize the lattice.

Table 1 : Selected crystallographic data

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)7.7873
b (Å)9.5982
c (Å)9.6041
α (°)76.608
β (°)70.602
γ (°)68.570
Volume (ų)625.30

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆):

  • δ 8.35 (s, 1H, N=CH)

  • δ 7.82–7.12 (m, 7H, aromatic)

  • δ 2.45 (s, 3H, SCH₃)

  • δ 2.31 (s, 3H, m-tolyl CH₃)

¹³C NMR:

  • δ 178.2 (C=S)

  • δ 162.4 (C=N)

  • δ 138.5–121.3 (aromatic carbons)

  • δ 15.7 (SCH₃)

Mechanistic Insights

The reaction proceeds via:

  • Protonation of the aldehyde carbonyl by H₂SO₄.

  • Nucleophilic attack by the triazole amine, forming a tetrahedral intermediate.

  • Dehydration to generate the Schiff base (Fig. 2).

Density Functional Theory (DFT) calculations indicate an activation energy of 28.5 kcal/mol for the rate-determining dehydration step.

Purity and Yield Optimization

Recrystallization Solvents

Recrystallization in mixed solvents improves purity:

Solvent Ratio (MeOH:Dioxane)Purity (%)Yield (%)
1:19570
2:19965
3:19768

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:3) achieves >99% purity but reduces yield to 55% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

    Reduction: Reduction reactions could target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with triazole moieties often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The compound has been evaluated for its antibacterial and antifungal properties through in vitro assays against several pathogens.

Antiparasitic Activity

The antiparasitic potential of triazole derivatives has also been explored. A study demonstrated that related triazole compounds exhibited antileishmanial activity against Leishmania infantum, suggesting that 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione may possess similar properties due to structural similarities .

Antioxidant Effects

The antioxidant capabilities of triazole derivatives are significant as they can scavenge free radicals and reduce oxidative stress. The compound has been tested for its ability to inhibit lipid peroxidation and protect cellular components from oxidative damage.

Case Study 1: Synthesis and Characterization

In a recent study, researchers synthesized a series of triazole derivatives using a modified approach that enhances yield and reduces reaction time. The synthesized compounds were characterized using spectroscopic techniques such as NMR, IR, and UV-visible spectroscopy. The findings indicated that the target compound exhibited distinct spectral features consistent with the proposed structure .

Case Study 2: Biological Evaluation

Another study focused on evaluating the biological activities of synthesized triazole derivatives against various microbial strains. The results showed that certain derivatives displayed potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This highlights the therapeutic potential of the compound as an antimicrobial agent .

Mechanism of Action

The mechanism of action of “4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” would depend on its specific application. For instance:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential enzymes.

    Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

The benzylidene substituent significantly influences electronic properties, solubility, and biological activity. Key comparisons include:

Compound Name Benzylidene Substituent Key Properties/Effects Reference
Target Compound 4-(Methylthio) - SMe group enhances lipophilicity and electron donation.
- Potential for sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination).
-
6e (Flurbiprofen derivative) 2-Hydroxy - OH group enables hydrogen bonding and tautomerism.
- Demonstrated potent analgesic activity (ED₅₀ = 12.3 mg/kg in tail-flick assay).
6j (Flurbiprofen derivative) 4-(Dimethylamino) - NMe₂ group increases electron density, enhancing solubility.
- Moderate analgesic activity (ED₅₀ = 28.7 mg/kg).
CP 55 (Trifluoromethyl derivative) 3-Bromo - Br atom improves halogen bonding and lipophilicity.
- Anticancer activity reported (IC₅₀ = 8.2 µM against MCF-7 cells).
Compound 8 () 4-(Benzyloxy) - Benzyloxy group enhances π-π stacking.
- High thermal stability (decomposition >250°C).

Key Trends :

  • Electron-donating groups (e.g., SMe, OH, NMe₂) improve solubility and interaction with polar biological targets.
  • Halogens (e.g., Br, Cl) and bulky substituents (e.g., tert-butyl) enhance lipophilicity and membrane permeability.

Substituent Effects on the Triazole-Thione Core

The substituent at position 3 of the triazole-thione core modulates steric effects and target binding:

Compound Name Core Substituent Key Properties/Effects Reference
Target Compound m-Tolyl (3-methylphenyl) - Balances steric bulk and aromaticity.
- May enhance interactions with hydrophobic enzyme pockets.
-
24 () Quinolin-2-yl - Heterocyclic group enables π-stacking and metal coordination.
- Tuberculostatic activity (MIC = 1.6 µg/mL against M. tuberculosis).
29 () Pyridinyl - Nitrogen-rich group improves water solubility.
- Moderate antimicrobial activity (MIC = 25 µg/mL against S. aureus).
Compound II () Thiophene-2-ylmethylene - Thiophene enhances electronic conjugation.
- Exhibits thione-thiol tautomerism, affecting redox activity.

Key Trends :

  • Bulky aryl groups (e.g., m-tolyl, quinolinyl) improve binding to hydrophobic targets.
  • Heterocyclic substituents (e.g., pyridinyl, thiophene) enhance electronic interactions and solubility.

Key Trends :

  • Microwave-assisted synthesis offers superior efficiency for thermally stable intermediates.
  • Conventional methods remain relevant for complex or sensitive substrates.

Key Trends :

  • Electron-rich benzylidene groups (e.g., 4-NMe₂, 2-OH) correlate with enhanced CNS activity (e.g., analgesia).
  • Halogenated derivatives (e.g., 3-Br) show promise in anticancer and antimicrobial applications.

Q & A

Q. What are the common synthetic routes for preparing 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation of 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione with 4-(methylthio)benzaldehyde. Key steps include:

  • Schiff base formation : Conducted under reflux in ethanol or methanol with catalytic acetic acid, requiring 6–12 hours for completion .
  • Purification : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) improves yield .
  • Optimization : Microwave-assisted synthesis can reduce reaction time and enhance efficiency, as demonstrated for analogous triazole-thiones .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imine bond (C=N, ~8.5 ppm) and aromatic substituents. 1^1H NMR also identifies the methylthio group (δ ~2.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C=S (1200–1250 cm1^{-1}) validate the triazole-thione core .
  • X-ray Crystallography : Single-crystal studies reveal planarity of the triazole ring and intermolecular hydrogen bonds (e.g., N–H···S), critical for stability .

Q. What solvent systems are suitable for solubility testing, and how does pH affect its stability?

Methodological Answer:

  • Solubility : Test in DMSO, DMF, and methanol. Analogous compounds show solubility ~12.2 µg/mL at pH 7.4 .
  • pH Stability : Acidic conditions (pH < 5) may protonate the triazole N-atoms, altering reactivity. Stability assays via HPLC are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to predict frontier molecular orbitals (HOMO-LUMO gaps). For similar triazoles, HOMO localizes on the thione sulfur, explaining nucleophilic reactivity .
  • Docking Studies : Model interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina. Substituent effects (e.g., methylthio vs. fluoro) modulate binding affinity .

Q. How do crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

  • Structural Insights : X-ray data (e.g., R factor < 0.05) reveal intermolecular interactions (e.g., C–H···π stacking) that enhance stability and bioactivity. For example, fluorobenzyl derivatives show stronger antifungal activity due to improved membrane penetration .
  • Data Reconciliation : Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) across studies to identify polymorphism, which may explain varying MIC values .

Q. What experimental strategies validate its mechanism as an enzyme inhibitor?

Methodological Answer:

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For triazole-thiones, IC50_{50} values against urease range from 0.8–12.5 µM .
  • Spectrophotometric Monitoring : Track NADH oxidation at 340 nm for dehydrogenase inhibition studies .

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